1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
Brand Name: Vulcanchem
CAS No.: 1203182-50-6
VCID: VC11976532
InChI: InChI=1S/C20H24FN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25)
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Molecular Formula: C20H24FN3O3S
Molecular Weight: 405.5 g/mol

1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea

CAS No.: 1203182-50-6

Cat. No.: VC11976532

Molecular Formula: C20H24FN3O3S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea - 1203182-50-6

Specification

CAS No. 1203182-50-6
Molecular Formula C20H24FN3O3S
Molecular Weight 405.5 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Standard InChI InChI=1S/C20H24FN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25)
Standard InChI Key ZYEQLWAXDFCLBJ-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Canonical SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F

Introduction

The compound 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea is a complex organic molecule that combines elements of urea chemistry with sulfonyl and fluorinated aromatic rings. This compound is of interest in medicinal chemistry due to its potential biological activities, including antiproliferative and possibly antiviral effects, similar to other sulfonyl-containing compounds.

Synthesis Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea would likely involve multiple steps, including:

  • Step 1: Preparation of the tetrahydroquinolin-7-yl core, possibly through reduction of a quinoline derivative.

  • Step 2: Introduction of the propane-1-sulfonyl group via a sulfonylation reaction.

  • Step 3: Formation of the urea linkage by reacting the sulfonylated tetrahydroquinoline with a 4-fluorophenylmethyl isocyanate or an equivalent reagent.

Biological Activities

While specific data on 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea is not readily available, compounds with similar structural elements have shown promise in various biological assays:

  • Antiproliferative Activity: Urea derivatives have been explored for their ability to inhibit cancer cell growth, often by inducing apoptosis or disrupting cell cycle progression .

  • Antiviral Potential: The presence of fluorinated aromatic rings and sulfonyl groups may confer antiviral properties, as seen in related compounds.

Data Tables

Given the lack of specific data on this compound, we can look at analogous compounds for insights into potential biological activities:

CompoundIC50 (µM)Activity Description
Analog 110.5Potent against CHIKV
Analog 28.3More potent than Analog 1
Derivative A0.46Significant cytotoxicity against A549 cells

These data illustrate the potential for compounds with similar structures to exhibit significant biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator